4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the hydroxyethyl group: This can be done through alkylation reactions using ethylene oxide or similar reagents.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Agents: These compounds have shown activity against a range of microbial pathogens.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antiviral agents.
Diagnostics: These compounds can be used in the development of diagnostic tools and imaging agents.
Industry
Agriculture: Pyrazole derivatives are used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole-3-carboxamide: Lacks the hydroxyethyl and propan-2-yl groups.
N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and propan-2-yl groups.
1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the amino and hydroxyethyl groups.
Uniqueness
4-amino-N-(2-hydroxyethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of all three functional groups (amino, hydroxyethyl, and propan-2-yl), which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)13-5-7(10)8(12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFYQSCQNLOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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